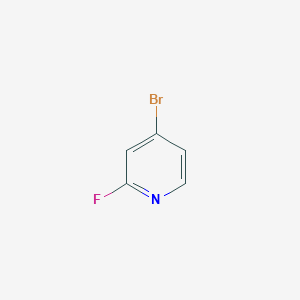

4-Bromo-2-fluoropyridine

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

4-bromo-2-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrFN/c6-4-1-2-8-5(7)3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTPTZLXZHPPVKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00376510 | |

| Record name | 4-Bromo-2-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128071-98-7 | |

| Record name | 4-Bromo-2-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2-fluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Bromo-2-fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 4-Bromo-2-fluoropyridine, a key intermediate in the development of pharmaceuticals and other functional materials. This document details two robust synthetic methodologies, offering step-by-step experimental protocols, quantitative data analysis, and visual representations of the chemical transformations.

Introduction

This compound is a valuable heterocyclic building block in organic synthesis, prized for its utility in the construction of complex molecular architectures. The strategic placement of the bromine and fluorine substituents on the pyridine (B92270) ring allows for selective functionalization through various cross-coupling and nucleophilic substitution reactions. This versatility has led to its incorporation into a wide array of biologically active molecules and advanced materials. This guide will focus on two principal synthetic pathways: a four-step synthesis commencing from 2-bromopyridine (B144113) and a more direct approach utilizing a Balz-Schiemann reaction on 2-bromopyridin-4-amine.

Synthetic Methodologies

Two primary routes for the synthesis of this compound are presented, each with distinct advantages and considerations.

Method 1: Four-Step Synthesis from 2-Bromopyridine

This widely employed method involves a sequence of four chemical transformations: N-oxidation, nitration, reduction, and fluorination. It offers a reliable pathway using readily available starting materials.

Method 2: Modified Balz-Schiemann Reaction from 2-Bromopyridin-4-amine

This approach provides a more convergent synthesis, directly converting the amino-substituted pyridine to the desired fluoro-derivative.

Experimental Protocols

The following sections provide detailed experimental procedures for each synthetic step.

Method 1: Four-Step Synthesis from 2-Bromopyridine

This synthesis is a linear sequence of four reactions.

Step 1: N-Oxidation of 2-Bromopyridine

The initial step involves the oxidation of the pyridine nitrogen to form 2-Bromopyridine N-oxide. This can be achieved using various oxidizing agents, with meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid being common choices.[1]

-

Procedure using m-CPBA:

-

Dissolve 2-bromopyridine (1 equivalent) in a suitable solvent such as dichloromethane (B109758) (DCM) or chloroform.

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (1.1 to 1.5 equivalents) portion-wise, maintaining the temperature below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.

-

Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to remove excess peracid and the resulting m-chlorobenzoic acid.

-

Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization (e.g., from ethyl acetate (B1210297)/hexanes) or column chromatography to afford pure 2-Bromopyridine N-oxide.

-

Step 2: Nitration of 2-Bromopyridine N-oxide

The N-oxide is then nitrated at the C4-position using a mixture of nitric and sulfuric acids.[1]

-

Procedure:

-

Carefully add 2-Bromopyridine N-oxide (1 equivalent) to concentrated sulfuric acid at 0 °C.

-

Slowly add a mixture of concentrated nitric acid (1.1 to 1.5 equivalents) and concentrated sulfuric acid dropwise, keeping the temperature below 10 °C.

-

After the addition is complete, slowly heat the reaction mixture to 80-90 °C and maintain this temperature for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide (B78521) until a pH of 7-8 is reached, which will precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain 2-Bromo-4-nitropyridine N-oxide.

-

Step 3: Reduction of 2-Bromo-4-nitropyridine N-oxide

The nitro group is selectively reduced to an amino group using iron powder in acetic acid.[1]

-

Procedure:

-

Suspend 2-Bromo-4-nitropyridine N-oxide (1 equivalent) in a mixture of acetic acid and water.

-

Heat the suspension to 60-70 °C and add iron powder (3 to 5 equivalents) portion-wise. The reaction is exothermic.

-

After the addition is complete, stir the mixture at 80-90 °C for 1-3 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

-

Neutralize the filtrate with a concentrated aqueous solution of sodium hydroxide or ammonium (B1175870) hydroxide to a pH of 8-9.

-

Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-Amino-2-bromopyridine.

-

Step 4: Fluorination of 4-Amino-2-bromopyridine (Balz-Schiemann Reaction)

The final step is a diazotization of the amino group followed by a Schiemann reaction to introduce the fluorine atom.[1]

-

Procedure:

-

Suspend 4-Amino-2-bromopyridine (1 equivalent) in an aqueous solution of fluoroboric acid (HBF4, 48-50%).

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (B80452) (NaNO2, 1.1 to 1.2 equivalents) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture at this temperature for 30-60 minutes to form the diazonium tetrafluoroborate (B81430) salt.

-

Slowly warm the reaction mixture to room temperature and then heat to 50-70 °C to induce thermal decomposition of the diazonium salt, which is accompanied by the evolution of nitrogen gas.

-

After the gas evolution ceases, cool the mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography to obtain this compound.

-

Method 2: Modified Balz-Schiemann Reaction from 2-Bromopyridin-4-amine

This method provides a more direct route to the target compound.

-

Procedure:

-

To a stirred suspension of 2-bromopyridin-4-amine (1 equivalent) in 50% aqueous HBF4, cool the mixture to 0 °C.

-

Add a solution of sodium nitrite (1.2 equivalents) in water dropwise over a period of 5-10 minutes, maintaining the temperature at 0 °C.

-

Allow the resulting mixture to warm to room temperature and stir for 12 hours.

-

Slowly add solid sodium bicarbonate until the evolution of CO2 ceases.

-

Extract the aqueous solution with ethyl acetate.

-

Wash the combined organic extracts with saturated aqueous sodium bicarbonate and then with brine.

-

Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to afford the title compound.

-

Data Presentation

The following tables summarize the key quantitative data for the starting materials, intermediates, and the final product.

Table 1: Physical and Chemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |

| 2-Bromopyridine | C₅H₄BrN | 158.00 | Colorless to yellow liquid | - | 193-194 |

| 2-Bromopyridine N-oxide | C₅H₄BrNO | 174.00 | White to off-white solid | 131-134 | - |

| 2-Bromo-4-nitropyridine N-oxide | C₅H₃BrN₂O₃ | 218.99 | Light orange to yellow powder | 144-148 | - |

| 4-Amino-2-bromopyridine | C₅H₅BrN₂ | 173.01 | White to brown solid | 92-96 | - |

| This compound | C₅H₃BrFN | 175.99 | Colorless to light yellow liquid | - | ~196 |

Table 2: Spectroscopic Data

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | MS (m/z) |

| 2-Bromopyridine | 8.30-8.40 (m, 1H), 7.55-7.50 (m, 1H), 7.46-7.44 (m, 1H), 7.26-7.21 (m, 1H)[2] | 150.3, 142.4, 138.6, 128.4, 122.8[2] | 3050, 1575, 1450, 1100, 750 | 157, 159 (M⁺) |

| 2-Bromopyridine N-oxide | 8.40-8.41 (m, 1H), 7.55-7.58 (m, 1H), 7.28-7.32 (m, 2H) (in CDCl₃)[3] | 141.5, 140.3, 126.9, 126.0, 123.8 (in CDCl₃ w/ DMSO)[3] | 3100, 1600, 1450, 1250, 850 | 173, 175 (M⁺) |

| 2-Bromo-4-nitropyridine N-oxide | 8.3-8.5 (m, 3H) | - | 1520, 1350 (NO₂), 1260 (N-O) | 218, 220 (M⁺) |

| 4-Amino-2-bromopyridine | 7.78-7.79 (d, 1H), 6.64-6.66 (dd, 2H), 6.20 (s, 2H) (in DMSO-d₆) | - | 3400, 3300 (NH₂), 1620, 1500 | 172, 174 (M⁺) |

| This compound | 8.15 (d, 1H), 7.25 (dd, 1H), 7.10 (d, 1H) | - | 1600, 1470, 1250, 1050, 850 | 175, 177 (M⁺) |

Note: Spectroscopic data can vary slightly depending on the solvent and instrument used. The data presented here are representative values.

Table 3: Reaction Yields

| Reaction Step | Starting Material | Product | Typical Yield (%) |

| N-Oxidation | 2-Bromopyridine | 2-Bromopyridine N-oxide | 85-95 |

| Nitration | 2-Bromopyridine N-oxide | 2-Bromo-4-nitropyridine N-oxide | 70-80 |

| Reduction | 2-Bromo-4-nitropyridine N-oxide | 4-Amino-2-bromopyridine | 75-85 |

| Fluorination | 4-Amino-2-bromopyridine | This compound | 40-60 |

| Overall (Method 1) | 2-Bromopyridine | This compound | 20-35 |

| Fluorination (Method 2) | 2-Bromopyridin-4-amine | This compound | 50-70 |

Conclusion

This technical guide has detailed two effective synthetic routes for the preparation of this compound. The four-step synthesis from 2-bromopyridine is a well-established and reliable method, while the modified Balz-Schiemann reaction from 2-bromopyridin-4-amine offers a more streamlined approach. The choice of method will depend on factors such as the availability of starting materials, desired scale, and specific laboratory capabilities. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals engaged in the synthesis and application of this important chemical intermediate.

References

An In-depth Technical Guide to 4-Bromo-2-fluoropyridine (CAS: 128071-98-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Bromo-2-fluoropyridine is a halogenated heterocyclic compound widely recognized as a crucial building block in organic synthesis and medicinal chemistry.[1][2] Its unique electronic properties and the differential reactivity of its two halogen substituents make it a versatile precursor for constructing complex molecular architectures.[1] This guide provides a comprehensive overview of its physicochemical properties, synthesis, reactivity, applications in drug discovery, and safety protocols, tailored for a scientific audience.

Physicochemical Properties

This compound is typically a colorless to light yellow liquid at room temperature.[3][4] Its key physical and chemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 128071-98-7 | [2][5][6] |

| Molecular Formula | C₅H₃BrFN | [2][6][7] |

| Molecular Weight | 175.99 g/mol | [2][6][7] |

| Appearance | Colorless to Light yellow liquid | [3] |

| Density | 1.713 g/mL at 25 °C | [2][7] |

| Boiling Point | 65 °C at 5 torr; ~196 °C at 760 mmHg | [3][4] |

| Flash Point | 71.1 °C (160.0 °F) - closed cup | [2] |

| Refractive Index | n20/D 1.531 | [2][7] |

| InChI Key | PTPTZLXZHPPVKG-UHFFFAOYSA-N | [2][7] |

| SMILES | Fc1cc(Br)ccn1 | [2][7] |

Synthesis and Reactivity

The strategic placement of fluorine and bromine atoms on the pyridine (B92270) ring governs the compound's reactivity. The fluorine atom at the 2-position is highly susceptible to nucleophilic aromatic substitution (SⁿAr), while the bromine atom at the 4-position is more amenable to metal-catalyzed cross-coupling reactions.[1][4] This differential reactivity allows for selective, stepwise functionalization.

General Synthesis Protocol

A common gram-scale synthesis of this compound proceeds from 2-bromopyridine (B144113) in a four-step sequence.[1]

Experimental Protocol:

-

N-Oxidation: 2-Bromopyridine is oxidized using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) in a suitable solvent to yield 2-bromopyridine N-oxide.

-

Nitration: The resulting N-oxide is nitrated using a mixture of concentrated sulfuric acid and concentrated nitric acid to introduce a nitro group at the 4-position, yielding 2-bromo-4-nitropyridine (B184007) N-oxide.

-

Reduction: The nitro group of the intermediate is reduced to an amino group using a reducing agent such as iron powder in acetic acid. This step forms 4-amino-2-bromopyridine (B189405).

-

Fluorination (Balz-Schiemann Reaction): The final step involves the conversion of the amino group to a fluorine atom. The 4-amino-2-bromopyridine is treated with tetrafluoroboric acid (HBF₄) and sodium nitrite (B80452) to form a diazonium salt, which upon heating, decomposes to yield the final product, this compound.[1]

Caption: Workflow for the synthesis of this compound.

Applications in Drug Discovery

This compound is a key intermediate in the synthesis of various pharmacologically active molecules.[1][4] Its derivatives have shown promise as inhibitors of critical biological targets implicated in cancer and other diseases.

Synthesis of Cyclin-Dependent Kinase 2 (CDK2) Inhibitors

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy.[1] this compound serves as a starting material for novel tacrine (B349632) derivatives that act as potent CDK2 inhibitors.[1]

Experimental Protocol for Intermediate Synthesis:

-

Nucleophilic Substitution: this compound is dissolved in a solvent like tetrahydrofuran (B95107) (THF). A nucleophile, such as 4-N-1-Boc-piperidine, is added to displace the highly reactive fluorine atom at the C-2 position, yielding the substituted piperidinyl-pyridine intermediate.[1]

-

Sulfonylation/Amidation: The resulting intermediate can be further functionalized. For instance, reaction with various sulfonyl chlorides (e.g., dimethylsulfamoyl chloride, ethanesulfonyl chloride) leads to the formation of sulfonamide derivatives.[1]

-

Suzuki Coupling: The bromine atom at the C-4 position is then utilized in a Suzuki cross-coupling reaction with a suitable boronic acid or ester to install the remaining part of the target molecule.

-

Deprotection: Finally, the Boc protecting group is removed under acidic conditions to yield the active inhibitor.[1]

Caption: Synthetic workflow for a CDK2 inhibitor scaffold.

Inhibition of the pRXRα-PLK1 Interaction in Cancer

The interaction between phosphorylated Retinoid X Receptor alpha (pRXRα) and Polo-like kinase 1 (PLK1) is critical for centrosome maturation and mitotic progression.[1] Disrupting this interaction is a promising anti-mitotic strategy for cancer treatment. Bipyridine amide derivatives synthesized from this compound have been identified as potent inhibitors of this pathway.[1]

These antagonists function by targeting the binding site of RXRα coactivators, which in turn inhibits the pRXRα-PLK1 interaction, leading to mitotic arrest and exhibiting significant anti-tumor activity.[1]

Caption: Inhibition of the pRXRα-PLK1 pathway by derived antagonists.

Other Applications

Beyond cancer therapeutics, this compound is utilized in:

-

Materials Science: As a precursor for novel chiral systems with circularly polarized luminescence (CPL) properties, relevant for sensors, probes, and optoelectronic devices.[1]

-

Neuropharmacology: As a precursor for drugs targeting neuroprotection, analgesia, and anti-Parkinson's disease.[1]

-

PARP-1 Inhibitors: In the preparation of isoquinolinone derivatives for treating diseases associated with poly(ADP-ribose)polymerase-1 (PARP-1).[8]

Safety and Handling

This compound is a hazardous chemical that requires careful handling in a laboratory setting.[3][5]

| Hazard Information | Details | Reference |

| Signal Word | Danger | [2][5] |

| Pictograms | GHS05 (Corrosion), GHS07 (Exclamation Mark) | [5] |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H318: Causes serious eye damage.H335: May cause respiratory irritation. | [2][5] |

| Precautionary Statements | P261: Avoid breathing vapours/mist.P280: Wear protective gloves/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5] |

Handling and Storage:

-

Avoid contact with skin, eyes, and inhalation of vapor.[5]

-

Use only in a well-ventilated area, preferably a chemical fume hood.[3]

-

Keep away from heat, sparks, open flames, and other sources of ignition.[3][5]

-

Store in a cool, dry place in a tightly sealed container.[3]

-

Incompatible with strong oxidizing agents, strong acids, and strong bases.[3]

First Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[3]

-

Skin Contact: Wash off immediately with soap and plenty of water. If irritation persists, seek medical advice.[3]

-

Inhalation: Move to fresh air. If breathing is difficult, provide artificial respiration and get medical attention.[3]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Call a physician or poison control center immediately.[3]

References

- 1. Page loading... [wap.guidechem.com]

- 2. 4-溴-2-氟吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. fishersci.com [fishersci.com]

- 4. nbinno.com [nbinno.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. This compound | C5H3BrFN | CID 2762851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-ブロモ-2-フルオロピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound | 128071-98-7 [chemicalbook.com]

4-Bromo-2-fluoropyridine: A Comprehensive Technical Guide for Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-fluoropyridine has emerged as a highly versatile and valuable building block in modern organic synthesis, particularly within the realm of pharmaceutical and materials science research. Its unique electronic properties, stemming from the presence of both an electron-withdrawing fluorine atom and a synthetically adaptable bromine atom on the pyridine (B92270) ring, allow for a diverse range of chemical transformations. This guide provides an in-depth overview of the physicochemical properties, key chemical reactions, and applications of this compound, complete with detailed experimental protocols and visual workflows to facilitate its use in the laboratory.

Physicochemical Properties

A thorough understanding of the physical and chemical characteristics of this compound is essential for its safe handling, storage, and effective utilization in chemical reactions. The key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₃BrFN | [1] |

| Molecular Weight | 175.99 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Density | 1.713 g/mL at 25 °C | [1] |

| Boiling Point | 196 °C at 760 mmHg | [2] |

| Flash Point | 71.1 °C (160.0 °F) - closed cup | [1] |

| Refractive Index | n20/D 1.531 | [1] |

| CAS Number | 128071-98-7 | [1] |

Core Reactivity and Key Transformations

The reactivity of this compound is dominated by the distinct functionalities of the fluorine and bromine substituents. The fluorine atom at the 2-position is highly susceptible to nucleophilic aromatic substitution (SNAr), while the bromine atom at the 4-position is an excellent handle for palladium-catalyzed cross-coupling reactions.[3] This differential reactivity allows for selective and sequential functionalization of the pyridine core.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C4 position of this compound serves as a versatile reactive site for the formation of new carbon-carbon and carbon-nitrogen bonds through various palladium-catalyzed cross-coupling reactions. These transformations are fundamental in the construction of complex molecular architectures found in many pharmaceutical agents.

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between the pyridine core and a wide range of aryl and heteroaryl moieties.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: In a dry Schlenk flask, under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and a base, for instance, K₂CO₃ (2.0 mmol, 2.0 eq.).[4]

-

Solvent Addition: Add anhydrous toluene (B28343) (5 mL) and degassed water (1 mL) to the flask.[4]

-

Reaction Execution: Stir the reaction mixture at 100 °C for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[4]

-

Work-up: After completion, cool the reaction to room temperature. Separate the organic layer, and extract the aqueous layer with ethyl acetate (B1210297) (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.[4]

-

Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-aryl-2-fluoropyridine derivative.[4]

The Sonogashira coupling enables the introduction of alkyne functionalities at the 4-position of the pyridine ring, which are valuable for further transformations or as components of conjugated systems.

Experimental Protocol: General Procedure for Sonogashira Coupling

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.02-0.05 equiv), and copper(I) iodide (0.04-0.10 equiv).[5]

-

Reagent Addition: Add an anhydrous solvent like THF and a base such as triethylamine (B128534) (2-3 equiv). Stir the mixture for 5-10 minutes at room temperature.[5]

-

Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) to the reaction mixture.[5]

-

Reaction Execution: Stir the reaction mixture at room temperature or heat to 40-60 °C. Monitor the reaction progress by TLC or LC-MS.[5]

-

Work-up and Purification: Upon completion, follow a standard aqueous work-up procedure, followed by purification by column chromatography on silica gel to yield the 2-fluoro-4-alkynylpyridine product.

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, allowing for the synthesis of a wide array of substituted aminopyridines.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

Reaction Setup: In an oven-dried reaction vessel, combine this compound (1.0 equiv), the desired amine (1.2-1.5 equiv), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂; 1-5 mol%), a phosphine (B1218219) ligand (e.g., Xantphos or XPhos; 2-10 mol%), and a base (e.g., NaOtBu or Cs₂CO₃; 1.5-3.0 equiv).[6]

-

Inert Atmosphere and Solvent Addition: Seal the vessel and replace the atmosphere with an inert gas. Add an anhydrous solvent such as toluene or dioxane.[6]

-

Reaction Execution: Heat the reaction mixture to 80-120 °C and stir for 2-24 hours, monitoring by TLC or LC-MS.[6]

-

Work-up: Upon completion, cool the mixture to room temperature, dilute with a suitable organic solvent like ethyl acetate, and wash with water and brine.[6]

-

Purification: Dry the organic layer, concentrate under reduced pressure, and purify the residue by column chromatography to obtain the desired 4-amino-2-fluoropyridine (B102257) derivative.[6]

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom at the 2-position makes this site highly susceptible to nucleophilic attack. The fluoride (B91410) ion is an excellent leaving group in SNAr reactions.[7][8] This reactivity is extensively utilized for the introduction of various nucleophiles.

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution

-

Reaction Setup: Dissolve this compound (1.0 equiv) in a suitable aprotic polar solvent such as THF or DMF.

-

Nucleophile Addition: Add the desired nucleophile (e.g., an alcohol, amine, or thiol; 1.1-1.5 equiv) to the solution. A base, such as sodium hydride or potassium carbonate, may be required to generate the active nucleophile.

-

Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating. The reaction progress should be monitored by TLC or LC-MS.

-

Work-up and Purification: After the reaction is complete, quench the reaction with water and extract the product with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography to yield the 4-bromo-2-substituted pyridine.

Applications in Pharmaceutical Synthesis

This compound is a key intermediate in the synthesis of numerous biologically active molecules, including inhibitors of enzymes implicated in cancer and other diseases.

Synthesis of CDK2 Inhibitors

Cyclin-dependent kinase 2 (CDK2) is a crucial regulator of the cell cycle, and its inhibition is a promising strategy for cancer therapy. This compound serves as a starting material for the synthesis of potent CDK2 inhibitors.[3]

Synthetic Workflow:

The synthesis typically involves an initial nucleophilic substitution of the fluorine atom with a suitable amine, followed by a Suzuki coupling at the bromine position to introduce further diversity.[3]

Synthesis of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies, particularly effective in tumors with BRCA mutations. This compound is a key building block for the synthesis of isoquinolinone-based PARP inhibitors. The synthesis of these inhibitors often involves the construction of a core heterocyclic system where the pyridine moiety from this compound is incorporated.

Synthetic Workflow Example:

A plausible synthetic route could involve a Sonogashira coupling to introduce an acetylenic group, followed by a cyclization reaction to form the isoquinolinone core. Subsequent functionalization would lead to the final PARP inhibitor.

Conclusion

This compound is a cornerstone building block for the synthesis of complex organic molecules, offering chemists a reliable and versatile platform for the introduction of diverse functionalities. Its well-defined reactivity, with distinct handles for both cross-coupling and nucleophilic substitution reactions, allows for strategic and efficient synthetic planning. The applications highlighted in this guide, particularly in the synthesis of potent enzyme inhibitors, underscore its significance in modern drug discovery and development. The provided protocols and workflows serve as a practical resource for researchers looking to harness the synthetic potential of this valuable chemical intermediate.

References

- 1. An Efficient Synthesis of PARP Inhibitors Containing a 4-Trifluoromethyl Substituted 3,6,7,7a-Tetrahydro- 1H-pyrrolo[3,4-d]pyrimidine-2,5-dione Scaffold | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [wap.guidechem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

role of 4-Bromo-2-fluoropyridine in medicinal chemistry

An In-depth Technical Guide to the Role of 4-Bromo-2-fluoropyridine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a pivotal heterocyclic building block in medicinal chemistry, valued for its versatile reactivity that allows for the strategic introduction of a substituted pyridine (B92270) moiety into complex molecules. Its unique arrangement of a bromo and a fluoro substituent on the pyridine ring offers orthogonal reactivity, enabling chemists to perform sequential and site-selective modifications. The electron-withdrawing nature of the fluorine atom activates the pyridine ring, making it susceptible to nucleophilic aromatic substitution, while the bromine atom serves as a handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This dual reactivity makes this compound an essential precursor in the synthesis of numerous biologically active compounds, including kinase inhibitors and nuclear receptor modulators. This guide provides a comprehensive overview of its synthesis, key reactions, and applications in the development of therapeutic agents, complete with experimental protocols, quantitative data, and detailed diagrams to illustrate synthetic and biological pathways.

Synthesis of this compound

The gram-scale synthesis of this compound is typically achieved through a multi-step sequence starting from 2-bromopyridine (B144113).[1] The process involves oxidation, nitration, reduction, and finally, a fluorination reaction.

Caption: General synthetic route for this compound.

Experimental Protocol: A General Synthetic Route

A common synthesis strategy for this compound involves the following key transformations[1]:

-

N-Oxidation: 2-Bromopyridine is oxidized to 2-bromopyridine N-oxide using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA).

-

Nitration: The resulting N-oxide undergoes nitration at the 4-position using a mixture of concentrated sulfuric acid and nitric acid.

-

Reduction: The nitro group of 2-bromo-4-nitropyridine N-oxide is then reduced to an amino group, for example, using iron powder in acetic acid.

-

Fluorination (Balz-Schiemann reaction): The final step is the conversion of the amino group to a fluoro group via a diazotization reaction with sodium nitrite (B80452) in the presence of tetrafluoroboric acid (HBF₄), followed by thermal decomposition of the diazonium salt.

Key Reactions and Applications in Medicinal Chemistry

The strategic placement of the bromo and fluoro substituents on the pyridine ring allows for a range of synthetic manipulations, making this compound a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs).[2]

Suzuki-Miyaura Coupling

The bromine atom at the 4-position is readily displaced via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of a carbon-carbon bond with a wide variety of aryl and heteroaryl boronic acids or esters.[3] This reaction is a cornerstone in the construction of biaryl moieties commonly found in drug candidates.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Synthesis of 2-Fluoropyridine-4-boronic acid

This compound can be converted to the corresponding boronic acid, which is also a versatile intermediate for Suzuki-Miyaura couplings.

Caption: Synthesis of 2-Fluoropyridine-4-boronic acid.

-

Materials:

-

This compound (30.0 g, 0.17 mol)

-

Triisopropyl borate (38.4 g, 0.20 mol)

-

n-Butyllithium (80 mL, 0.20 mol, 2.5 M in hexane)

-

Anhydrous toluene and tetrahydrofuran (B95107) (THF) (4:1, 250 mL)

-

3N HCl (50 mL)

-

Ethyl acetate (B1210297) (EtOAc)

-

Water, Brine

-

Anhydrous MgSO₄

-

-

Procedure:

-

Dissolve this compound and triisopropyl borate in a solvent mixture of anhydrous toluene and THF (4:1) under a nitrogen atmosphere.

-

Cool the reaction mixture to -78 °C.

-

Slowly add n-butyllithium dropwise over 30 minutes, maintaining the temperature at -78 °C.

-

Continue stirring at -78 °C for 30 minutes after the addition is complete.

-

Slowly warm the reaction mixture to -20 °C over 1 hour.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Acidify the reaction mixture to a pH of 2 with 3N HCl and stir at room temperature for 15 minutes.

-

Perform a liquid-liquid extraction with EtOAc and water.

-

Separate the organic layer, wash sequentially with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the product.

-

-

Yield: 22.0 g (91%) of (2-fluoropyridin-4-yl)boronic acid as a white solid.[4]

Applications in the Synthesis of Bioactive Molecules

Cyclin-Dependent Kinase 2 (CDK2) Inhibitors

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers.[5] CDK2, in particular, plays a key role in the G1/S phase transition.[6] this compound serves as a key starting material for the synthesis of various CDK2 inhibitors, including tacrine (B349632) derivatives.[7]

Caption: General synthesis of Tacrine-based CDK2 inhibitors.

CDK2, in complex with Cyclin E or Cyclin A, phosphorylates key substrates like the retinoblastoma protein (Rb), leading to the release of the E2F transcription factor. This, in turn, promotes the transcription of genes required for DNA replication and progression into the S phase of the cell cycle. Inhibition of CDK2 can thus lead to cell cycle arrest.

Caption: Simplified CDK2 signaling pathway in cell cycle progression.

| Compound Class | Target | IC₅₀ (nM) | Reference |

| Tacrine-1,2,3-triazole derivative (8a2) | AChE | 4890 | [8] |

| Tacrine-1,2,3-triazole derivative (8a2) | BChE | 3610 | [8] |

| Pyrazolo[1,5-a]pyrimidine (5h) | CDK2 | 22 | [9] |

| Pyrazolo[1,5-a]pyrimidine (5i) | CDK2 | 24 | [9] |

Retinoid X Receptor α (RXRα) Antagonists

Retinoid X receptors (RXRs) are nuclear receptors that form heterodimers with other nuclear receptors to regulate gene transcription involved in various physiological processes. RXRα antagonists are being investigated for the treatment of cancer.[10] this compound is a precursor for 2-substituted-4-pyridyl boronic acids, which are key intermediates in the synthesis of certain RXRα antagonists.[7]

Caption: Synthesis of RXRα antagonists via a pyridylboronic acid intermediate.

RXRα forms heterodimers with various other nuclear receptors, such as the Peroxisome Proliferator-Activated Receptor (PPAR) or the Retinoic Acid Receptor (RAR). These heterodimers bind to specific DNA response elements in the promoter regions of target genes. In the absence of a ligand, corepressors are recruited, leading to transcriptional repression. Upon ligand binding, a conformational change occurs, leading to the recruitment of coactivators and subsequent gene transcription. Antagonists block the recruitment of coactivators.

Caption: Simplified RXRα heterodimer signaling pathway.

The following table presents biological activity data for representative RXRα antagonists.

| Compound | Activity | EC₅₀ (µM) | IC₅₀ (µM) | Reference |

| Compound 6A | RXRα Antagonist | 1.68 ± 0.22 | [10] | |

| Compound 6A | Cytotoxicity (HepG2) | > 10 | [10] | |

| Compound 6A | Cytotoxicity (A549) | > 10 | [10] | |

| Compound 6k | RXRα Antagonist | < 10 | [11] | |

| Compound 6B | RXRα Antagonist | < 10 | [11] |

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its distinct reactivity at the C-2 and C-4 positions allows for the facile and controlled synthesis of complex heterocyclic scaffolds. The ability to participate in key transformations such as nucleophilic aromatic substitution and Suzuki-Miyaura cross-coupling reactions has cemented its role in the development of a diverse range of therapeutic agents, including potent inhibitors of clinically relevant targets like CDK2 and RXRα. The continued exploration of the reactivity of this compound and its derivatives will undoubtedly lead to the discovery of novel drug candidates with improved efficacy and safety profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. 2-Bromo-4-fluoropyridine synthesis - chemicalbook [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. 2-Fluoropyridine-4-boronic acid synthesis - chemicalbook [chemicalbook.com]

- 5. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. guidechem.com [guidechem.com]

- 8. Design, synthesis and biological evaluation of tacrine-1,2,3-triazole derivatives as potent cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. CyclinA-CDK2 Complex [earth.callutheran.edu]

- 11. Synthesis and biological evaluation of (3/4-(pyrimidin-2-ylamino)benzoyl)-based hydrazine-1-carboxamide/carbothioamide derivatives as novel RXRα antagonists - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Chemical Diversity: A Technical Guide to Synthesizing Novel Pyridine Derivatives from 4-Bromo-2-fluoropyridine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridine (B92270) and its derivatives are cornerstone scaffolds in medicinal chemistry, appearing in a vast array of FDA-approved drugs and biologically active compounds.[1][2] The strategic functionalization of the pyridine ring is therefore a critical endeavor in drug discovery. This technical guide focuses on 4-Bromo-2-fluoropyridine, a versatile and highly valuable starting material for generating diverse libraries of novel pyridine derivatives.[3][4] Its unique electronic properties and bifunctional nature, featuring a bromine atom amenable to cross-coupling reactions and a fluorine atom activated for nucleophilic substitution, allow for controlled, regioselective modifications.[5][6] This document provides an in-depth exploration of key synthetic strategies, detailed experimental protocols, and quantitative data to empower researchers in the rational design and synthesis of next-generation therapeutic agents.

The Strategic Advantage of this compound

This compound (C₅H₃BrFN, MW: 175.99) offers two distinct and orthogonally reactive sites, making it an ideal starting point for combinatorial chemistry and targeted synthesis.[3][7]

-

C4-Position (Bromo) : The bromine atom serves as a versatile handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.[5] This position is ideal for introducing aryl, heteroaryl, alkynyl, and amino moieties.

-

C2-Position (Fluoro) : The fluorine atom is activated by the electron-withdrawing effect of the pyridine ring nitrogen, making it susceptible to Nucleophilic Aromatic Substitution (SNAr).[6] This allows for the introduction of various nucleophiles, particularly oxygen and nitrogen-based functional groups. The high electronegativity of fluorine enhances this reactivity, making it a better leaving group than other halogens in the context of SNAr's rate-determining addition step.[8][9]

The incorporation of fluorine into drug candidates can also enhance metabolic stability, binding affinity, and pharmacokinetic properties, adding further value to derivatives synthesized from this precursor.[10]

Synthetic Strategies and Experimental Protocols

The selective functionalization of this compound can be achieved through several powerful and well-established synthetic methodologies.

Palladium-Catalyzed Cross-Coupling at the C4-Position

The bromine atom at the C4 position is readily exploited in various palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling the bromide with an organoboron reagent, such as a boronic acid or ester.[5][11] This reaction is known for its mild conditions and tolerance of a wide range of functional groups.[12]

General Experimental Protocol: Suzuki-Miyaura Coupling

-

Assembly : To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 eq.), the desired aryl/heteroaryl boronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 eq.).[5][12]

-

Solvent Addition : Add an anhydrous, degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O or Toluene (B28343)/H₂O in a 4:1 to 10:1 ratio).[5]

-

Reaction : Stir the mixture vigorously and heat to the required temperature (typically 80-120 °C) for 12-24 hours.[5]

-

Monitoring : Track the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup : Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.

-

Purification : Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired 4-aryl-2-fluoropyridine derivative.[12]

Table 1: Representative Suzuki-Miyaura Coupling Reactions

| Boronic Acid (R-B(OH)₂) | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ (3%) | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 16 | 92 |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂/XPhos (2%) | K₃PO₄ | Toluene/H₂O (5:1) | 100 | 12 | 88 |

| Thiophene-3-boronic acid | Pd(PPh₃)₄ (3%) | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 18 | 85 |

| Pyrimidine-5-boronic acid | PdCl₂(dppf) (4%) | Cs₂CO₃ | THF/H₂O (5:1) | 85 | 24 | 78 |

The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, coupling the bromide with primary or secondary amines.[13][14] This reaction is fundamental in medicinal chemistry for synthesizing aminopyridine scaffolds, which are key pharmacophores in many biologically active molecules like kinase inhibitors.[13]

General Experimental Protocol: Buchwald-Hartwig Amination

-

Assembly : In a glovebox or under an inert atmosphere, charge a vial or flask with this compound (1.0 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-4 mol%), a suitable phosphine (B1218219) ligand (e.g., Xantphos or RuPhos, 1.2-1.5 eq. relative to Pd), and a strong, non-nucleophilic base (e.g., NaOt-Bu or Cs₂CO₃, 1.5-2.0 eq.).[13]

-

Reagent Addition : Add the amine (1.1-1.5 eq.) followed by an anhydrous, degassed solvent such as toluene or dioxane.

-

Reaction : Seal the vessel and heat the mixture to the specified temperature (typically 80-120 °C) for 2-24 hours.[13]

-

Monitoring : Monitor the reaction by LC-MS or GC-MS.

-

Workup : After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove palladium residues and inorganic salts. Wash the filtrate with water and brine.

-

Purification : Dry the organic phase (e.g., over MgSO₄), filter, and concentrate. Purify the crude product by flash column chromatography or crystallization to yield the desired 4-amino-2-fluoropyridine (B102257) derivative.

Table 2: Representative Buchwald-Hartwig Amination Reactions

| Amine | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| Morpholine | Pd₂(dba)₃/Xantphos (2%) | NaOt-Bu | Toluene | 110 | 8 | 95 |

| Aniline | Pd(OAc)₂/RuPhos (2%) | Cs₂CO₃ | Dioxane | 100 | 12 | 89 |

| Benzylamine | Pd₂(dba)₃/BINAP (3%) | NaOt-Bu | Toluene | 100 | 16 | 84 |

| tert-Butylamine | Pd(OAc)₂/BrettPhos (2%) | K₃PO₄ | Dioxane | 110 | 24 | 76 |

The Sonogashira coupling reaction is an efficient method for forming a bond between the C4-position and a terminal alkyne.[15][16] This reaction, co-catalyzed by palladium and copper, is invaluable for synthesizing alkynyl-pyridines, which are important intermediates and structural motifs in pharmaceuticals and organic materials.[17]

General Experimental Protocol: Sonogashira Coupling

-

Assembly : To a Schlenk flask, add this compound (1.0 eq.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper co-catalyst (e.g., CuI, 1-5 mol%) under an inert atmosphere.[18]

-

Solvent and Reagent Addition : Add an anhydrous, degassed solvent, typically an amine base like triethylamine (B128534) (Et₃N) or a mixture like THF/diisopropylamine (DIPA). Add the terminal alkyne (1.1-1.5 eq.).

-

Reaction : Stir the mixture at room temperature to 60 °C. The reaction is often rapid and can be complete in 2-12 hours.

-

Monitoring : Monitor the reaction by TLC or LC-MS.

-

Workup : Once complete, dilute the reaction with an organic solvent and filter to remove salts. Wash the filtrate with aqueous NH₄Cl solution, water, and brine.

-

Purification : Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude residue via flash column chromatography to afford the 4-alkynyl-2-fluoropyridine product.

Table 3: Representative Sonogashira Coupling Reactions

| Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base/Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| Phenylacetylene | PdCl₂(PPh₃)₂ (3%) | CuI (2%) | Et₃N | RT | 4 | 94 |

| 1-Heptyne | Pd(PPh₃)₄ (3%) | CuI (2%) | THF/DIPA | 50 | 6 | 87 |

| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3%) | CuI (2%) | Et₃N | RT | 3 | 96 |

| Propargyl alcohol | Pd(PPh₃)₄ (4%) | CuI (3%) | THF/Et₃N | 40 | 8 | 82 |

Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

The fluorine at the C2-position is activated for SNAr, allowing for its displacement by a variety of nucleophiles.[19] This reaction proceeds via a two-step addition-elimination mechanism, forming a stabilized Meisenheimer complex intermediate.[9]

General Experimental Protocol: SNAr Reaction

-

Base and Nucleophile : To a solution of the nucleophile (e.g., an alcohol or amine, 1.2-2.0 eq.) in an anhydrous polar aprotic solvent (e.g., DMF, DMSO, or THF), add a strong base (e.g., NaH, K₂CO₃, or LiHMDS) at 0 °C to generate the nucleophile in situ.

-

Substrate Addition : To this mixture, add a solution of this compound (1.0 eq.) in the same solvent.

-

Reaction : Allow the reaction to warm to room temperature or heat as required (RT to 80 °C). Stir for 1-12 hours.

-

Monitoring : Monitor the disappearance of the starting material by TLC or LC-MS.

-

Workup : Carefully quench the reaction by adding water or a saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or CH₂Cl₂).

-

Purification : Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Table 4: Representative SNAr Reactions

| Nucleophile (Nu-H) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Phenol | K₂CO₃ | DMF | 80 | 6 | 88 |

| Sodium methoxide | NaOMe | MeOH | 60 | 2 | 95 |

| Pyrrolidine | K₂CO₃ | DMSO | RT | 4 | 91 |

| Sodium azide (B81097) | NaN₃ | DMF | RT | 4 | 85 |

Integrated Synthetic Workflow

The orthogonal reactivity of the C-Br and C-F bonds allows for a logical and sequential approach to synthesizing complex, multi-substituted pyridine derivatives. The general workflow involves selecting the initial reaction based on the stability of the desired functional groups under subsequent reaction conditions.

Conclusion

This compound stands out as a powerful and versatile building block for the discovery of novel pyridine derivatives. By leveraging well-established and reliable synthetic methodologies such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings at the C4-position, alongside Nucleophilic Aromatic Substitution at the C2-position, researchers can access a vast and diverse chemical space. The detailed protocols and representative data presented in this guide serve as a foundational resource for scientists in medicinal chemistry and drug development, facilitating the efficient and strategic synthesis of compounds with significant therapeutic potential. The ability to perform sequential, regioselective modifications makes this starting material an invaluable asset in the construction of complex molecular architectures for modern drug discovery programs.

References

- 1. mdpi.com [mdpi.com]

- 2. Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. scbt.com [scbt.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. organic chemistry - Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 10. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Suzuki Coupling [drugfuture.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 16. Sonogashira Coupling [organic-chemistry.org]

- 17. benchchem.com [benchchem.com]

- 18. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 19. m.youtube.com [m.youtube.com]

The Versatility of 4-Bromo-2-fluoropyridine: A Cornerstone Precursor in Modern Pharmaceutical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Bromo-2-fluoropyridine has emerged as a pivotal building block in the synthesis of a diverse array of pharmaceutical compounds. Its unique structural arrangement, featuring a bromine atom amenable to cross-coupling reactions and a fluorine atom that activates the pyridine (B92270) ring for nucleophilic substitution, provides medicinal chemists with a versatile scaffold for constructing complex molecular architectures. This technical guide explores the utility of this compound as a precursor in the development of innovative therapeutics, with a focus on its application in the synthesis of targeted therapies such as kinase inhibitors. We will delve into key synthetic transformations, provide detailed experimental protocols for seminal reactions, and present quantitative data to inform reaction optimization. Furthermore, we will visualize the biological context of the resulting pharmaceuticals by diagramming their associated signaling pathways.

Core Synthetic Applications

This compound is a versatile reagent employed in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, which are fundamental to the assembly of complex drug molecules. The differential reactivity of the bromine and fluorine substituents allows for selective and sequential functionalization of the pyridine core.

Suzuki-Miyaura Coupling

The palladium-catalyzed Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. In the context of this compound, the bromine atom at the C4 position serves as an efficient coupling partner for a wide range of boronic acids and their derivatives. This reaction is instrumental in the synthesis of biaryl and heteroaryl structures, which are common motifs in kinase inhibitors.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination, another palladium-catalyzed cross-coupling reaction, enables the formation of carbon-nitrogen bonds. This transformation is crucial for introducing amine functionalities to the pyridine ring at the C4 position, a key step in the synthesis of numerous biologically active compounds.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom at the C2 position makes the ring susceptible to nucleophilic aromatic substitution. This allows for the displacement of the fluoride (B91410) by a variety of nucleophiles, including amines, alcohols, and thiols, providing a direct route to 2-substituted pyridine derivatives.[1] The reactivity of halogens in SNAr reactions of pyridines generally follows the order F > Cl > Br > I.[1]

Pharmaceutical Compounds Derived from this compound

The strategic application of the aforementioned reactions has led to the synthesis of several important pharmaceutical agents and clinical candidates.

-

CDK2 Inhibitors: Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, and its dysregulation is implicated in the proliferation of cancer cells.[2][3] this compound is a precursor in the synthesis of potent and selective CDK2 inhibitors.

-

RXRα Inhibitors: Retinoid X receptor alpha (RXRα) is a nuclear receptor that plays a crucial role in regulating gene expression related to cell growth, differentiation, and apoptosis.[4] Dysregulation of RXRα signaling is associated with various cancers.

-

Other Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors. The versatility of this compound allows for the generation of diverse libraries of substituted pyridines for screening against various kinase targets.

Experimental Protocols

The following sections provide detailed experimental methodologies for key reactions involving this compound.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a typical procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (e.g., Phenylboronic acid)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., Potassium carbonate [K₂CO₃])

-

Anhydrous solvent (e.g., 1,4-Dioxane (B91453)/water mixture)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

-

Seal the flask, and evacuate and backfill with argon three times.

-

Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Materials:

-

This compound

-

Amine (e.g., Aniline)

-

Palladium precatalyst (e.g., Pd₂(dba)₃)

-

Phosphine ligand (e.g., BINAP)

-

Base (e.g., Sodium tert-butoxide [NaOtBu])

-

Anhydrous toluene

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (1-2 mol%), BINAP (1.5-3 mol%), and NaOtBu (1.4 equiv.).

-

Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

-

Add anhydrous toluene.

-

Seal the tube and heat the mixture to 80-110 °C with stirring.

-

Monitor the reaction by GC-MS or LC-MS.

-

After completion, cool the reaction to room temperature, dilute with ether, and filter through a pad of Celite.

-

Wash the filtrate with brine, dry the organic layer over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography.

Protocol 3: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This protocol provides a general method for the nucleophilic aromatic substitution of the fluorine atom in this compound with an amine nucleophile.

Materials:

-

This compound

-

Amine nucleophile (e.g., Morpholine)

-

Base (e.g., Potassium carbonate [K₂CO₃])

-

Solvent (e.g., Acetonitrile)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 equiv.) in acetonitrile.

-

Add the amine nucleophile (1.5 equiv.) and potassium carbonate (2.0 equiv.).

-

Heat the mixture to reflux (approximately 80°C) and stir for several hours.[5]

-

Monitor the reaction progress by TLC or LC-MS.[5]

-

Upon completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary

The following tables summarize representative reaction conditions and yields for key transformations of this compound and its analogs.

Table 1: Suzuki-Miyaura Coupling of 4-Bromo-2-halopyridines with Arylboronic Acids

| Entry | Halogen (X) | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | F | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 64-95 [a] |

| 2 | F | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ | DME/H₂O | 90 | 8 | ~85 [b] |

| 3 | Cl | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/EtOH/H₂O | Reflux | 8 | 86 [c] |

Notes: [a] Yields are representative and can vary based on specific substrate and optimized conditions. [b] Estimated yield based on similar reactions. [c] Reaction with 2-chloro-3-aminopyridine.

Table 2: Buchwald-Hartwig Amination of 4-Bromo-pyridines with Amines

| Entry | Pyridine Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Bromo-6-methylpyridine | Cyclohexane-1,2-diamine | Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu | Toluene | 80 | 4 | 60[6] |

| 2 | 4-Bromo-2-chloropyridine | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 110 | 16 | ~70-85 [d] |

| 3 | 2-Bromopyridine | Volatile Amines | Pd(OAc)₂ (Varies) | dppp (Varies) | NaOtBu | Toluene | 80 | Varies | 55-98[7] |

Notes: [d] Estimated yield based on general protocols for similar substrates.

Table 3: Nucleophilic Aromatic Substitution of 2-Fluoropyridines

| Entry | 2-Fluoropyridine Substrate | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-(Chloromethyl)-2-fluoropyridine | Morpholine | K₂CO₃ | Acetonitrile | 80 | 12 | 70-85[5] |

| 2 | Methyl 3-nitro-4-pyridylcarboxylate | CsF | - | DMSO | 120 | 1.5 | 38[8] |

| 3 | 2-Fluoropyridine | Butanol | NaH | THF | 60 | 12 | ~95 [e] |

Notes: [e] Estimated yield based on similar reactions.

Visualizing the Biological Impact: Signaling Pathways and Experimental Workflows

To better understand the therapeutic relevance of compounds derived from this compound, it is essential to visualize their mechanism of action at a molecular level. The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.

Conclusion

This compound is a demonstrably valuable and versatile precursor for the synthesis of a wide range of pharmaceutical compounds. Its utility in key bond-forming reactions, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution, provides a robust platform for the construction of complex, biologically active molecules. The successful application of this building block in the development of targeted therapies, such as kinase inhibitors, underscores its importance in modern drug discovery. The experimental protocols and quantitative data presented in this guide offer a practical resource for researchers and scientists, while the signaling pathway diagrams provide a clear biological context for the resulting therapeutics. As the demand for novel and effective pharmaceuticals continues to grow, the strategic use of versatile precursors like this compound will undoubtedly remain a cornerstone of innovative drug design and development.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Exploratory Reactions of 4-Bromo-2-fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-fluoropyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a bromine atom at the 4-position and a fluorine atom at the 2-position, allows for a range of selective chemical transformations. This guide provides a comprehensive overview of the exploratory reactions of this compound, including detailed experimental protocols, quantitative data, and visualizations of key reaction pathways and biological signaling cascades. The strategic functionalization of this scaffold has led to the development of potent inhibitors for critical biological targets such as p38 MAP kinase and KRAS G12C.[1][2]

Core Reactivity and Applications

The reactivity of this compound is primarily dictated by the presence of two distinct halogen atoms on the electron-deficient pyridine (B92270) ring. The bromine atom at the C4 position is an excellent handle for palladium-catalyzed cross-coupling reactions, while the fluorine atom at the C2 position is susceptible to nucleophilic aromatic substitution (SNAr). This differential reactivity allows for sequential and site-selective modifications, making it a valuable intermediate in the synthesis of complex molecules.[3] Its derivatives are key components in the development of novel therapeutics for inflammatory diseases and cancer.[4][5]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound readily participates in several of these transformations, primarily at the C4 position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds by reacting an organohalide with an organoboron compound.[6] this compound can be efficiently coupled with various aryl and heteroaryl boronic acids to generate 4-aryl-2-fluoropyridine derivatives.

Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids [7][8][9][10]

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 16 | 80-90 |

| 3 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ | DME/H₂O | 90 | 12 | 75-85 |

| 4 | 4-Acetylphenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | THF | 80 | 18 | 70-80 |

Experimental Protocol: Suzuki-Miyaura Coupling

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 eq.), the arylboronic acid (1.2 mmol, 1.2 eq.), the palladium catalyst, and the base. Add the anhydrous solvent and degassed water. The reaction mixture is stirred and heated to the specified temperature for the indicated time. After completion, the mixture is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., Ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.

Experimental workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst.[11] This reaction is crucial for introducing nitrogen-containing functionalities at the C4 position of this compound.[12][13]

Table 2: Buchwald-Hartwig Amination of this compound with Amines [2][14][15][16][17]

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 18 | 85-95 |

| 2 | Piperidine | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 24 | 80-90 |

| 3 | n-Hexylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LiHMDS | THF | 80 | 16 | 75-85 |

| 4 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | Toluene | 100 | 20 | 70-80 |

Experimental Protocol: Buchwald-Hartwig Amination

In a dry Schlenk tube under an inert atmosphere, combine this compound (1.0 equiv), the amine (1.2 equiv), the palladium precursor, the phosphine (B1218219) ligand, and the base. Add the anhydrous solvent. The tube is sealed and the mixture is heated with stirring for the specified time. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography.[16]

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at the C2 position of this compound is activated towards nucleophilic attack due to the electron-withdrawing nature of the pyridine nitrogen.[3] This allows for the displacement of the fluoride (B91410) by various nucleophiles, including alkoxides, thiolates, and amines, under relatively mild conditions. The reactivity order for halogens in SNAr on pyridines is generally F > Cl > Br > I.[18]

Table 3: Nucleophilic Aromatic Substitution of this compound [18][19][20]

| Entry | Nucleophile | Reagent | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

| 1 | Methoxide (B1231860) | Sodium Methoxide | - | Methanol | 65 | 12 | 4-Bromo-2-methoxypyridine | 85-95 |

| 2 | Phenoxide | Phenol | K₂CO₃ | DMF | 100 | 8 | 4-Bromo-2-phenoxypyridine | 75-85 |

| 3 | Thiophenoxide | Thiophenol | NaH | THF | 60 | 6 | 4-Bromo-2-(phenylthio)pyridine | 80-90 |

| 4 | Pyrrolidine | Pyrrolidine | K₂CO₃ | Acetonitrile | 80 | 16 | 4-Bromo-2-(pyrrolidin-1-yl)pyridine | 70-80 |

Experimental Protocol: Nucleophilic Aromatic Substitution with Sodium Methoxide

To a solution of this compound (1.0 equiv) in methanol, sodium methoxide (1.5 equiv) is added. The reaction mixture is heated to reflux and stirred for the specified time. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the crude product, which can be further purified by column chromatography if necessary.[16]

Application in Drug Discovery: Targeting Signaling Pathways

Derivatives of this compound have shown significant promise as inhibitors of key signaling pathways implicated in cancer and inflammatory diseases.

p38 MAP Kinase Inhibition

The p38 mitogen-activated protein (MAP) kinase pathway is a crucial regulator of inflammatory responses.[15][21] Overactivation of this pathway is associated with chronic inflammatory diseases. Pyridinylimidazole-based compounds, often synthesized from fluorinated pyridine precursors, are potent inhibitors of p38 MAP kinase.[22][23] These inhibitors typically bind to the ATP-binding pocket of the kinase, preventing its phosphorylation and subsequent activation of downstream targets.[24][25]

p38 MAPK signaling pathway and the mechanism of inhibition.

KRAS G12C Inhibition

The KRAS protein is a central node in signaling pathways that control cell growth and proliferation.[26] The G12C mutation leads to a constitutively active KRAS protein, driving the growth of numerous cancers.[26] Covalent inhibitors have been developed that specifically target the mutant cysteine residue in KRAS G12C, locking the protein in an inactive state.[27] Many of these inhibitors feature a pyridine or related heterocyclic core, highlighting the importance of building blocks like this compound in their synthesis.[11][19][28]

KRAS G12C signaling and covalent inhibition.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide range of functionalized pyridine derivatives. Its differential reactivity at the C2 and C4 positions allows for selective and sequential transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. The resulting compounds are key intermediates in the development of targeted therapies for cancer and inflammatory diseases, underscoring the importance of this building block in modern drug discovery. This guide provides a foundational understanding of the exploratory reactions of this compound, offering detailed protocols and insights for researchers in the pharmaceutical and chemical sciences.

References

- 1. benchchem.com [benchchem.com]

- 2. Pyridinylquinoxalines and pyridinylpyridopyrazines as lead compounds for novel p38 alpha mitogen-activated protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. vjoncology.com [vjoncology.com]

- 5. US11299491B2 - Synthesis of key intermediate of KRAS G12C inhibitor compound - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Second-Generation Atroposelective Synthesis of KRAS G12C Covalent Inhibitor GDC-6036 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. The journey of p38 MAP kinase inhibitors: From bench to bedside in treating inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Pyridinylimidazole based p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. 2-Acylaminopyridin-4-ylimidazoles as p38 MAP kinase inhibitors: Design, synthesis, and biological and metabolic evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. p38α MAP kinase inhibition | University of Tübingen [uni-tuebingen.de]

- 25. researchgate.net [researchgate.net]

- 26. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]

- 27. youtube.com [youtube.com]

- 28. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2-Fluoro-4-bromopyridine: A Key Building Block in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals